![molecular formula C6H5N3S B3236022 benzo[d][1,2,3]thiadiazol-4-aMine CAS No. 13599-80-9](/img/structure/B3236022.png)

benzo[d][1,2,3]thiadiazol-4-aMine

Descripción general

Descripción

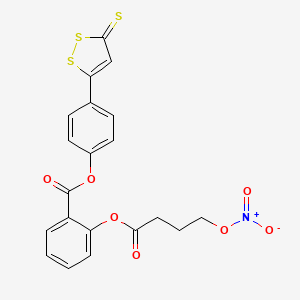

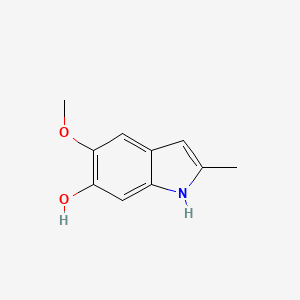

Benzo[d][1,2,3]thiadiazol-4-amine is a chemical compound with the linear formula C6H5N3S . It has a molecular weight of 151.19 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction analysis and ab initio calculations . The electronic structure and delocalization in benzo[d][1,2,3]thiadiazole were studied and compared to the corresponding properties of benzo[c][1,2,5]thiadiazole (BBT) .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in several studies . For example, one study reported the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines using a one-pot three-component fusion reaction .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 151.19 and its linear formula is C6H5N3S .Aplicaciones Científicas De Investigación

Optoelectronic Semiconductors

Benzo[d][1,2,3]thiadiazol-4-amine has been used in the construction of semiconducting polymers for various optoelectronic applications. It demonstrates high performance in field-effect transistors and bulk-heterojunction solar cells, with significant hole mobilities and power conversion efficiencies. This makes it a valuable component in the development of advanced optoelectronic devices (Chen et al., 2016).

Improved Synthesis Methods

Advanced methods like ultrasound-assisted synthesis have been explored for derivatives of this compound. This approach enhances the efficiency of synthesis processes, offering a potential improvement over conventional methods (Erdogan, 2018).

Antimicrobial and Antiproliferative Properties

Certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a related compound, have shown promise in antimicrobial and antiproliferative activities. This indicates potential applications in developing novel therapies and drugs (Gür et al., 2020).

Fluorescence Studies

This compound derivatives have been studied for their fluorescence properties. This research can contribute to the development of new materials for optical applications and understanding of molecular behavior in different environments (Matwijczuk et al., 2018).

Nematicidal Activities

The integration of this compound into certain compounds has shown effective nematicidal activities against plant parasites. This suggests its potential use in agricultural pest control strategies (Zhang et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with various biological targets, including protein kinases like braf and vegfr-2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth and proliferation .

Mode of Action

It’s known that similar compounds can inhibit the activity of their target enzymes, thereby disrupting the associated biochemical pathways . The inhibition of these enzymes can lead to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .

Biochemical Pathways

For instance, the inhibition of BRAF and VEGFR-2 can disrupt the MAPK/ERK pathway, a key signaling pathway involved in cell division and differentiation .

Result of Action

Similar compounds have been shown to exhibit antiproliferative effects, likely due to their inhibition of key enzymes involved in cell growth and proliferation .

Action Environment

The action, efficacy, and stability of benzo[d][1,2,3]thiadiazol-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and reactivity. Additionally, the presence of other molecules can affect the compound’s ability to reach and interact with its target .

Propiedades

IUPAC Name |

1,2,3-benzothiadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOVOJWYFIZPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

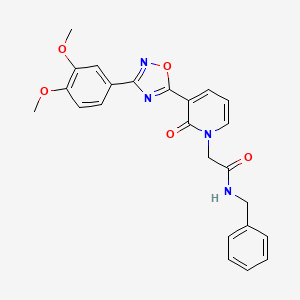

![N-(4-bromophenyl)-2-[(1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3235976.png)

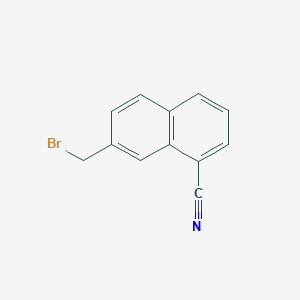

![N-(3-(methylthio)phenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3235990.png)

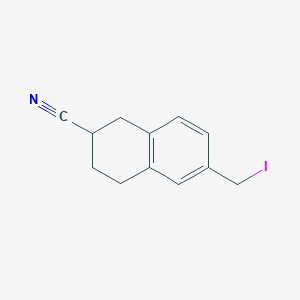

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3235998.png)

![Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236029.png)

![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3236047.png)